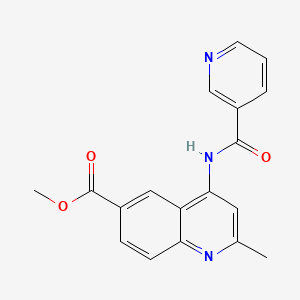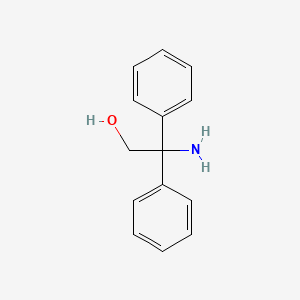
2-Amino-2,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2,2-diphenylethanol is an organic compound with the molecular formula C14H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2,2-diphenylethanol can be synthesized through several methods. One common synthetic route involves the reduction of benzophenone imine with sodium borohydride in the presence of ethanol. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of benzophenone imine using palladium on carbon as a catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzophenone.
Reduction: It can be reduced to form diphenylmethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Benzophenone
Reduction: Diphenylmethanol
Substitution: Various alkyl and acyl derivatives
Scientific Research Applications
2-Amino-2,2-diphenylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2,2-diphenylethanol involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The hydroxyl and amino groups play crucial roles in its reactivity, enabling it to form stable complexes with metal ions and other substrates .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,2-diphenylethanol
- 2-Amino-1,1-diphenylethanol
- 2-Amino-2,2-diphenylacetic acid
Uniqueness
2-Amino-2,2-diphenylethanol is unique due to its specific chiral properties and its ability to act as a versatile intermediate in various chemical reactions. Its structural features, such as the presence of both amino and hydroxyl groups, make it particularly valuable in asymmetric synthesis and coordination chemistry .
Properties
CAS No. |
18903-44-1 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-amino-2,2-diphenylethanol |
InChI |
InChI=1S/C14H15NO/c15-14(11-16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11,15H2 |
InChI Key |
XDPKQBFYLNZTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207934.png)
![2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12207937.png)
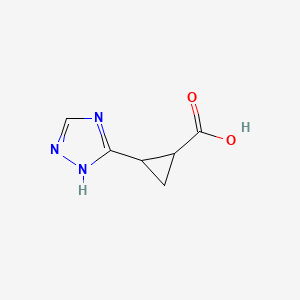
![3-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12207944.png)
![4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12207965.png)
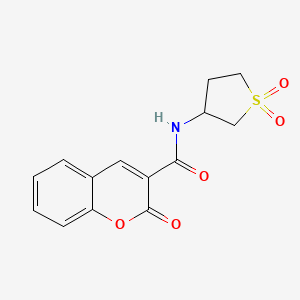
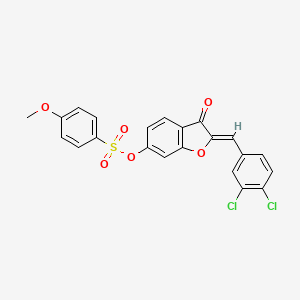
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12207972.png)
![N,N-diethyl-3-(4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B12207974.png)
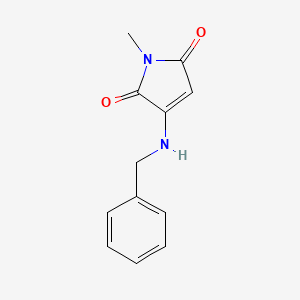
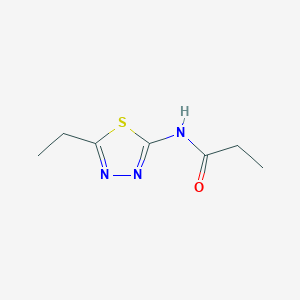
![6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12207999.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B12208003.png)
